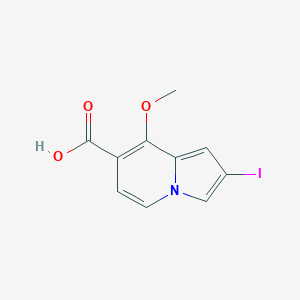2-Iodo-8-methoxyindolizine-7-carboxylic acid
CAS No.:
VCID: VC17451735
Molecular Formula: C10H8INO3
Molecular Weight: 317.08 g/mol
* For research use only. Not for human or veterinary use.

| Description |
Synthesis of 2-Iodo-8-methoxyindolizine-7-carboxylic AcidThe synthesis of this compound typically involves multi-step organic reactions. While specific protocols for its synthesis are not extensively documented, general strategies for similar indolizine derivatives provide insight. General Steps:
Analytical Techniques:
Chemical ReactivityThe functional groups in 2-Iodo-8-methoxyindolizine-7-carboxylic acid contribute to its diverse reactivity:
Material Science:The compound's unique electronic properties may enable applications in organic electronics or as precursors for advanced materials. Comparative Analysis with Related CompoundsTo highlight its uniqueness, here is a comparison with structurally related compounds:
Research Gaps and Future Directions
|
||||||||||||||||||||||||
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| Product Name | 2-Iodo-8-methoxyindolizine-7-carboxylic acid | ||||||||||||||||||||||||
| Molecular Formula | C10H8INO3 | ||||||||||||||||||||||||
| Molecular Weight | 317.08 g/mol | ||||||||||||||||||||||||
| IUPAC Name | 2-iodo-8-methoxyindolizine-7-carboxylic acid | ||||||||||||||||||||||||
| Standard InChI | InChI=1S/C10H8INO3/c1-15-9-7(10(13)14)2-3-12-5-6(11)4-8(9)12/h2-5H,1H3,(H,13,14) | ||||||||||||||||||||||||
| Standard InChIKey | CQSLBLABTUJIHM-UHFFFAOYSA-N | ||||||||||||||||||||||||
| Canonical SMILES | COC1=C(C=CN2C1=CC(=C2)I)C(=O)O | ||||||||||||||||||||||||
| PubChem Compound | 99986545 | ||||||||||||||||||||||||
| Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume